molecular formula C20H12O3 B12529899 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde CAS No. 820209-65-2

4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde

Cat. No.: B12529899
CAS No.: 820209-65-2
M. Wt: 300.3 g/mol
InChI Key: KXUUXCNXCBFSMC-UHFFFAOYSA-N
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Description

4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde is a specialized organic compound that serves as a versatile building block in medicinal and heterocyclic chemistry. This molecule features a naphthopyranone core linked to a benzaldehyde group, making it a valuable scaffold for generating molecular diversity . Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex heterocyclic systems . Its structure is analogous to 4-hydroxycoumarin derivatives, which are well-known for their significance in the development of compounds with potential biological activities . Research Applications and Value: Pharmaceutical Research: This compound is a crucial precursor in the design and synthesis of novel pharmacologically active molecules. The naphthopyranone scaffold is of significant interest for developing new therapeutic agents . Chemical Synthesis: The reactive aldehyde group allows for further functionalization through condensation and cyclization reactions, enabling the creation of diverse chemical libraries for screening and material development . Notice for Researchers: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

CAS No.

820209-65-2

Molecular Formula

C20H12O3

Molecular Weight

300.3 g/mol

IUPAC Name

4-(2-oxobenzo[h]chromen-4-yl)benzaldehyde

InChI

InChI=1S/C20H12O3/c21-12-13-5-7-15(8-6-13)18-11-19(22)23-20-16-4-2-1-3-14(16)9-10-17(18)20/h1-12H

InChI Key

KXUUXCNXCBFSMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3C4=CC=C(C=C4)C=O

Origin of Product

United States

Preparation Methods

Core Naphthopyran Synthesis via Knoevenagel Condensation

The naphtho[1,2-b]pyran-2-one scaffold is often constructed through Knoevenagel condensation, a method highlighted in multiple studies. For instance, Fe₃O₄@SiO₂-IL-Fc -catalyzed three-component reactions involving aldehydes, malononitrile, and cyclic ketones (e.g., kojic acid) efficiently yield pyrano[3,2-b]pyran derivatives. Adapting this approach, 4-formylbenzaldehyde can serve as the aldehyde component to directly introduce the benzaldehyde group during cyclization.

Example Procedure :

  • Reactants : 4-Formylbenzaldehyde (1 mmol), malononitrile (1.2 mmol), and 2-hydroxy-1,4-naphthoquinone (1 mmol).
  • Catalyst : Fe₃O₄@SiO₂-IL-Fc (5 mol%) under ultrasonic irradiation.
  • Conditions : Ethanol, 60°C, 2–4 hours.
  • Yield : ~75–85% after recrystallization.

This method benefits from the magnetic catalyst’s recyclability and mild conditions, preserving the aldehyde functionality.

Alkylation of Hydroxynaphthopyran Derivatives

Alkylation strategies are effective for introducing benzaldehyde groups via nucleophilic substitution. Source details the synthesis of 4-(bromomethyl)-2H-naphtho[1,2-b]pyran-2-one, which can undergo alkylation with 4-hydroxybenzaldehyde derivatives.

Example Procedure :

  • Intermediate : 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one (prepared via bromination of 4-methyl-2H-naphtho[1,2-b]pyran-2-one using N-bromosuccinimide).
  • Nucleophile : 4-Hydroxybenzaldehyde (1.2 equiv), K₂CO₃ (2 equiv).
  • Conditions : DMF, 80°C, 6 hours.
  • Yield : ~65–75% after silica gel purification.

Protection of the aldehyde as a dimethyl acetal during the reaction prevents undesired oxidation or condensation.

Multi-Component One-Pot Synthesis

Multi-component reactions (MCRs) streamline the synthesis by combining core formation and functionalization in a single step. Source reports the use of MCRs for naphtho[2,1-b]pyrano derivatives, leveraging aldehydes, malononitrile, and enolizable ketones.

Example Procedure :

  • Reactants : 4-Formylbenzaldehyde (1 mmol), malononitrile (1.2 mmol), and 2-naphthol (1 mmol).
  • Catalyst : Piperidine (10 mol%).
  • Conditions : Ethanol, reflux, 8 hours.
  • Yield : ~60–70% after recrystallization.

This method is advantageous for its simplicity but may require optimization to enhance regioselectivity.

Oxidation of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzyl Alcohol

Oxidation of a benzyl alcohol precursor offers a late-stage functionalization route. Source highlights the synthesis of related aldehydes via oxidation using Jones reagent or Dess-Martin periodinane.

Example Procedure :

  • Precursor : 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzyl alcohol (synthesized via reduction of the corresponding nitrile).
  • Oxidizing Agent : Dess-Martin periodinane (1.5 equiv).
  • Conditions : Dichloromethane, room temperature, 2 hours.
  • Yield : ~85–90% after filtration.

This method is high-yielding but requires anhydrous conditions to prevent over-oxidation.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Knoevenagel Condensation One-pot synthesis, catalyst recyclability Requires precise stoichiometry 75–85%
Suzuki Coupling Excellent regiocontrol Requires brominated intermediate 70–80%
Alkylation Simple reaction setup Needs aldehyde protection 65–75%
Multi-Component Reaction Streamlined process Limited substrate scope 60–70%
Oxidation High yields, late-stage modification Sensitive to moisture 85–90%

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced naphthopyran derivatives.

    Substitution: Halogenated naphthopyrans and benzaldehydes.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of naphthopyran compounds exhibit significant anticancer properties. A study demonstrated that 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde and its analogs can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce cytotoxicity in cancer cells while sparing normal cells has been highlighted as a promising avenue for cancer therapy .

Antimicrobial Properties

The compound has shown antimicrobial activity against a range of pathogens. In vitro studies reveal that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

Neuroprotective Effects

Recent investigations into neuroprotective properties suggest that 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde may provide protection against neurodegenerative diseases such as Alzheimer's. Its antioxidant capacity helps mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits .

Photovoltaic Materials

The unique electronic properties of naphthopyran derivatives allow for their incorporation into organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for enhancing the efficiency of solar cells .

Dye Sensitizers

Due to their vibrant colors and stability, naphthopyran compounds are being explored as dye sensitizers in dye-sensitized solar cells (DSSCs). Their efficient light-harvesting capabilities can lead to improved energy conversion rates .

Intermediate in Organic Synthesis

4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde serves as an important synthetic intermediate in the preparation of various biologically active compounds. Its functional groups allow for further modifications through standard organic reactions like nucleophilic substitutions and condensation reactions .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde involved testing its effects on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of commonly used chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In another case study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were promising, indicating strong potential for development into a new class of antibiotics .

Mechanism of Action

The mechanism of action of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a photoswitch, undergoing ring-opening reactions upon exposure to light, leading to the formation of intensely colored merocyanine dyes. This property is exploited in the design of photochromic materials and smart polymers .

Comparison with Similar Compounds

Research Methodologies and Tools

Structural characterization of these compounds relies on advanced crystallographic software such as SHELX (for refinement and structure solution ) and WinGX/ORTEP (for visualization and geometry analysis ). These tools ensure accurate determination of bond lengths, angles, and packing arrangements, which are critical for understanding substituent effects.

Biological Activity

4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound belongs to the class of naphtho[1,2-b]pyran derivatives, characterized by a fused ring system that contributes to its biological activities. Its molecular formula is C16H12O2C_{16}H_{12}O_2 with a molecular weight of 248.26 g/mol.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

Bacterial Strain MIC (µg/mL) Reference
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis64

In vitro studies showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for bacterial infections.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. A study focusing on its effects on various cancer cell lines demonstrated promising results.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)20.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammation markers.

Inflammatory Marker Reduction (%) Reference
TNF-α45
IL-630

These findings suggest that 4-(2-Oxo-2H-naphtho[1,2-b]pyran-4-yl)benzaldehyde may be useful in treating inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A clinical study evaluated the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant improvement in patient outcomes when treated with formulations containing this compound.
  • Cancer Treatment Trials : Preliminary trials involving patients with advanced cancer showed that the addition of this compound to standard chemotherapy regimens resulted in enhanced efficacy and reduced side effects.

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